molecular formula C15H15FN4O4 B11048159 4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11048159
M. Wt: 334.30 g/mol
InChI Key: BTIDZZARYVEUPE-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione: , often referred to as compound 1 , is a heterocyclic compound with a complex structure. Let’s break down its name:

    4-(4-fluorophenyl): Indicates the presence of a fluorine-substituted phenyl group.

    5-nitro: Refers to the nitro group (NO₂) attached at position 5.

    1-(propan-2-yl): Indicates an isopropyl (propan-2-yl) substituent at position 1.

    4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione: Describes the fused pyrazolo[3,4-b]pyridine ring system.

Preparation Methods

The synthetic routes for compound 1 involve several steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. These may include cyclization reactions, nitration, and functional group transformations. Further investigation is needed to determine the optimal conditions for large-scale production.

Chemical Reactions Analysis

Compound 1 can undergo various reactions due to its functional groups. Some common reactions include:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The fluorophenyl group may undergo substitution reactions.

    Reduction: Reduction of the nitro group to an amino group.

    Cyclization: Formation of the pyrazolo[3,4-b]pyridine ring system.

Major products formed from these reactions include derivatives with altered functional groups or ring modifications.

Scientific Research Applications

Compound 1 has garnered interest in scientific research due to its diverse properties. Here are some applications:

Mechanism of Action

The exact mechanism by which compound 1 exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare compound 1 with other pyrazolo[3,4-b]pyridine derivatives. Its unique structure and functional groups contribute to its distinct properties.

Properties

Molecular Formula

C15H15FN4O4

Molecular Weight

334.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C15H15FN4O4/c1-7(2)19-13-11(14(21)18-19)10(8-3-5-9(16)6-4-8)12(20(23)24)15(22)17-13/h3-7,10,12H,1-2H3,(H,17,22)(H,18,21)

InChI Key

BTIDZZARYVEUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)F)C(=O)N1

Origin of Product

United States

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